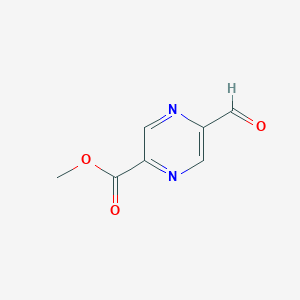

Methyl 5-formylpyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAAFIKYVYERNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659243 | |

| Record name | Methyl 5-formylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710322-57-9 | |

| Record name | Methyl 5-formylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylpyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-formylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for researchers in the field.

Core Chemical Identity

This compound is a bifunctional pyrazine derivative, featuring both a methyl ester and a formyl (aldehyde) group. These functional groups offer versatile handles for a variety of chemical transformations, making it an attractive building block in the synthesis of more complex molecules.

CAS Number: 710322-57-9[1]

Molecular Formula: C₇H₆N₂O₃[1]

Structure:

Chemical Structure of this compound.

Physicochemical and Safety Profile

Understanding the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, its key identifiers and safety information are available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 5-formyl-2-pyrazinecarboxylate | [1] |

| Molecular Weight | 166.14 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety and Handling:

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Synthesis Strategies

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it may be a specialty chemical or a novel intermediate. However, logical synthetic routes can be proposed based on established pyrazine chemistry.

A plausible approach involves the selective oxidation of the corresponding 5-methyl derivative, Methyl 5-methylpyrazine-2-carboxylate.

Proposed Synthetic Workflow:

Proposed synthesis of this compound.

Step 1: Fischer Esterification of 5-Methylpyrazine-2-carboxylic Acid

The initial step would involve the esterification of 5-methylpyrazine-2-carboxylic acid with methanol under acidic conditions. This is a classic Fischer esterification reaction.

Exemplary Protocol (based on general Fischer Esterification):

-

Suspend 5-methylpyrazine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid.

-

Remove the excess methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Selective Oxidation of the Methyl Group

The second, more challenging step, would be the selective oxidation of the methyl group at the 5-position to a formyl group without affecting the pyrazine ring or the methyl ester.

Causality behind Experimental Choices: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid or degradation of the pyrazine ring. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic or allylic methyl groups to aldehydes. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve the desired product with good yield and purity.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl ester protons (~4.0 ppm).- Two distinct singlets for the pyrazine ring protons (in the aromatic region, likely >8.5 ppm).- A singlet for the aldehyde proton (~10.0 ppm). |

| ¹³C NMR | - A signal for the methyl ester carbon (~53 ppm).- Signals for the pyrazine ring carbons (in the aromatic region, ~140-160 ppm).- A signal for the ester carbonyl carbon (~165 ppm).- A signal for the aldehyde carbonyl carbon (~190 ppm). |

| IR Spectroscopy | - A strong C=O stretching band for the ester (~1720-1740 cm⁻¹).- A distinct C=O stretching band for the aldehyde (~1700-1720 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups.- C-O stretching bands for the ester. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (166.14 g/mol ).- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the formyl group (-CHO). |

Applications in Drug Discovery and Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. The presence of both an aldehyde and an ester group on the pyrazine scaffold of this compound makes it a valuable intermediate for the synthesis of diverse compound libraries for screening.

Potential Synthetic Applications:

Potential synthetic transformations of this compound.

-

Reductive Amination: The aldehyde functional group can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse substituents. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

-

Wittig and Related Reactions: The formyl group can be converted to an alkene via the Wittig reaction or related olefination reactions, allowing for the extension of carbon chains and the introduction of different functionalities.

-

Amidation: The methyl ester can be converted to a wide range of amides by reaction with various amines. This is a common strategy to modulate the physicochemical properties and biological activity of a lead compound.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key pharmacophoric feature.

The pyrazine core itself is a known bioisostere for other aromatic systems and can be found in a number of approved drugs. The unique substitution pattern of this molecule provides a scaffold for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its bifunctional nature provides a platform for the synthesis of diverse and complex molecules. While detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation based on established chemical principles for researchers interested in utilizing this compound in their synthetic endeavors. Further research into its synthesis, characterization, and application is warranted to fully unlock its potential in the development of new therapeutics.

References

(No public references with detailed experimental data for the target compound were found during the search. The provided information is based on general chemical principles and data for structurally related compounds.)

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-formylpyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-formylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. The guide emphasizes the principles of scientific integrity, providing a robust framework for the reproducible and efficient synthesis of the target molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural motif, featuring both an aldehyde and a methyl ester on a pyrazine ring, makes it a versatile building block for the synthesis of complex molecules with a wide range of biological activities. The pyrazine core is a common scaffold in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse substituents and the construction of elaborate molecular architectures.

The primary challenge in the synthesis of this compound lies in the selective functionalization of the pyrazine ring. The presence of two distinct functional groups that are susceptible to oxidation and other transformations necessitates a carefully designed synthetic strategy to achieve high yields and purity. This guide will focus on a logical and efficient pathway starting from a readily available precursor.

Strategic Overview of the Primary Synthetic Pathway

The most practical and widely applicable synthetic route to this compound commences with the commercially available and inexpensive starting material, 2,5-dimethylpyrazine. The overall strategy involves a three-step sequence:

-

Selective Mono-oxidation: The first crucial step is the selective oxidation of one of the two methyl groups of 2,5-dimethylpyrazine to a carboxylic acid, yielding 5-methylpyrazine-2-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then converted to its corresponding methyl ester, Methyl 5-methylpyrazine-2-carboxylate.

-

Selective Oxidation of the Remaining Methyl Group: The final and most delicate transformation is the selective oxidation of the remaining methyl group to a formyl group, affording the target molecule, this compound.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the individual transformations. The key to success lies in the precise control of reaction conditions to ensure high selectivity at each stage.

Figure 1: Overview of the primary synthetic pathway.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Selective Mono-oxidation of 2,5-Dimethylpyrazine

The primary challenge in this step is to prevent the over-oxidation of both methyl groups to form pyrazine-2,5-dicarboxylic acid. Several methods have been developed to achieve selective mono-oxidation, with the use of potassium permanganate (KMnO₄) under carefully controlled conditions being a common approach.[1]

Causality behind Experimental Choices:

-

Oxidizing Agent (KMnO₄): Potassium permanganate is a powerful and inexpensive oxidizing agent. The selectivity for mono-oxidation is achieved by controlling the stoichiometry of the reactants and the reaction temperature. Using a molar ratio of 2,5-dimethylpyrazine to KMnO₄ that favors mono-oxidation is critical.[1]

-

Reaction Medium: The reaction is typically carried out in an aqueous solution. The pH of the medium can also influence the reactivity of KMnO₄ and the selectivity of the oxidation.

-

Temperature Control: Maintaining a specific temperature range is crucial to modulate the rate of oxidation and minimize the formation of the di-acid byproduct.

Experimental Protocol:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dimethylpyrazine in water.

-

Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature between 70-80°C. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture at the same temperature for several hours until the purple color of the permanganate has disappeared.

-

Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the 5-methylpyrazine-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Figure 2: Selective mono-oxidation of 2,5-dimethylpyrazine.

Step 2: Esterification of 5-Methylpyrazine-2-carboxylic acid

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Causality behind Experimental Choices:

-

Reagents (Methanol and Acid Catalyst): Methanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

-

Reaction Conditions: The reaction is typically carried out under reflux to increase the reaction rate. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the ester.

Experimental Protocol:

-

Suspend 5-methylpyrazine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-methylpyrazine-2-carboxylate.

Figure 3: Fischer esterification to form the methyl ester.

Step 3: Selective Oxidation of Methyl 5-methylpyrazine-2-carboxylate

This is the most challenging step of the synthesis, as it requires the selective oxidation of a methyl group to an aldehyde in the presence of a methyl ester. The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent, is a well-established method for this type of transformation.[2]

Causality behind Experimental Choices:

-

Oxidizing Agent (Selenium Dioxide, SeO₂): SeO₂ is a specific reagent for the oxidation of activated methyl and methylene groups (allylic and benzylic positions) to carbonyl compounds.[3] The methyl group on the pyrazine ring is sufficiently activated for this oxidation. The ester group is generally stable under these conditions.

-

Solvent: The reaction is often carried out in a high-boiling inert solvent, such as dioxane or xylene, to allow for the required reaction temperature.

-

Temperature: The Riley oxidation typically requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol:

-

In a flask equipped with a reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate in a suitable solvent such as dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The black selenium byproduct will precipitate out.

-

Filter the mixture to remove the selenium.

-

The filtrate is then typically subjected to a work-up procedure involving washing with water and brine, followed by drying of the organic layer.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Figure 4: Selective oxidation using Selenium Dioxide (Riley Oxidation).

Summary of Synthesis Pathways and Data

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,5-Dimethylpyrazine | Potassium Permanganate (KMnO₄) | 5-Methylpyrazine-2-carboxylic acid | 60-75%[1] |

| 2 | 5-Methylpyrazine-2-carboxylic acid | Methanol, Sulfuric Acid (catalytic) | Methyl 5-methylpyrazine-2-carboxylate | >90% |

| 3 | Methyl 5-methylpyrazine-2-carboxylate | Selenium Dioxide (SeO₂) | This compound | 40-60%[2] |

Conclusion

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2,5-dimethylpyrazine. The key to this synthetic route is the careful control of reaction conditions to ensure selectivity in the two oxidation steps. The selective mono-oxidation of 2,5-dimethylpyrazine using potassium permanganate and the subsequent selective oxidation of the remaining methyl group using selenium dioxide are critical transformations that enable the successful synthesis of this valuable pharmaceutical intermediate. This guide provides a robust and well-referenced framework for researchers to confidently undertake the synthesis of this important molecule.

References

-

Michelson, L. (1947). Synthesis in the Pyrazine Series Oxidation of 2,5 Dimethylpyrazine with Selenium Dioxide. Polytechnic Institute of Brooklyn. [Link]

-

Ghosh, A., & Mandal, D. (2012). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1221-1228. [Link]

-

Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Sperry, J., & Kim, Y. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

-

Eureka | Patsnap. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid. [Link]

Sources

Physical and chemical properties of Methyl 5-formylpyrazine-2-carboxylate

An In-depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 7, 2026

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of both a formyl and a methyl ester group on this scaffold provides two versatile handles for chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. These properties influence its reactivity, solubility, and formulation characteristics.

General Properties

| Property | Value | Source |

| IUPAC Name | methyl 5-formyl-2-pyrazinecarboxylate | |

| CAS Number | 710322-57-9 | |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.14 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% |

Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Notes and References |

| Melting Point | Expected to be a solid with a distinct melting point. For comparison, the melting point of Methyl 5-methylpyrazine-2-carboxylate is 92 °C. | [3][4] |

| Boiling Point | Predicted to be around 234.1 ± 35.0 °C. | [3] (for Methyl 5-methylpyrazine-2-carboxylate) |

| Solubility | Expected to be soluble in polar organic solvents like dichloromethane and methanol. Aqueous solubility is likely limited due to the hydrophobic nature of the methyl ester. | [3][5] (for Methyl 5-methylpyrazine-2-carboxylate) |

| Storage | Store in an inert atmosphere at 2-8°C. |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a predictive guide to its spectral characteristics based on the analysis of related pyrazine derivatives.[1][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons. The electron-withdrawing nature of the nitrogen atoms and the carbonyl groups will deshield the aromatic protons, shifting them downfield.

-

Aromatic protons: Expected in the δ 8.5-9.5 ppm range as singlets or doublets, characteristic of the pyrazine ring protons.

-

Formyl proton (-CHO): A sharp singlet is anticipated in the δ 9.8-10.5 ppm region.

-

Methyl ester protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbons (C=O): Two distinct signals are expected in the downfield region, one for the ester carbonyl (δ ~165 ppm) and one for the aldehyde carbonyl (δ ~190 ppm).

-

Aromatic carbons: Signals for the pyrazine ring carbons are expected in the δ 130-160 ppm range.

-

Methyl ester carbon (-OCH₃): A signal is anticipated around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretching (ester and aldehyde): Strong absorption bands are expected in the region of 1700-1740 cm⁻¹ for the ester and 1680-1710 cm⁻¹ for the aldehyde.

-

C-H stretching (aromatic and aldehyde): Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, while the aldehyde C-H stretch will show two weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretching (ester): A strong band is expected in the 1200-1300 cm⁻¹ region.

-

C=N stretching (pyrazine ring): Bands in the 1500-1600 cm⁻¹ region are characteristic of the pyrazine ring.[8]

Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrazine ring and the two functional groups: the methyl ester and the formyl group.

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents. However, the formyl and ester groups are deactivating towards electrophilic aromatic substitution.

Reactivity of the Formyl Group

The aldehyde functionality is a key site for a variety of chemical transformations.

Oxidation

The formyl group can be readily oxidized to the corresponding carboxylic acid, 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction

The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

Nucleophilic Addition

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack. This allows for a range of reactions, including:

-

Grignard Reactions: Reaction with Grignard reagents (R-MgX) will yield secondary alcohols.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) will form a cyanohydrin.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[9][10][11] this compound can react with a phosphonium ylide (Wittig reagent) to form a 5-(alkenyl)pyrazine-2-carboxylate derivative. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.[10][11]

Caption: The Wittig reaction of this compound.

Reactivity of the Methyl Ester Group

The ester functionality offers another site for chemical modification.

Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylpyrazine-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis using a reagent like sodium hydroxide (NaOH) is typically more common.

Transesterification

Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.

Amidation

The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 5-Formylpyrazine-2-carboxylic Acid

This protocol is a general guideline and may require optimization.

Materials:

-

5-Formylpyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Acid-Catalyzed Esterification (Fischer Esterification): a. To a solution of 5-formylpyrazine-2-carboxylic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid. b. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. d. Remove the methanol under reduced pressure. e. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Via Acyl Chloride: a. Convert 5-formylpyrazine-2-carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride, with or without a catalytic amount of dimethylformamide (DMF). b. Carefully remove the excess thionyl chloride under reduced pressure. c. Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane and cool in an ice bath. d. Slowly add anhydrous methanol to the solution. e. Allow the reaction to proceed to completion (monitor by TLC). f. Work up the reaction mixture by washing with a saturated sodium bicarbonate solution and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) on an FTIR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance, to facilitate its use in the discovery and development of new chemical entities. Further research to fully characterize its physical properties and explore its reactivity in greater detail is warranted.

References

- Prasad, A. S., et al. (2013). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 2(3), 45-53.

- Kralova, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

- El-Gendy, A. A., et al. (2014). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. International Journal of Inorganic Chemistry, 2014, 1-8.

- Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Available at: [Link]

-

ChemBK. (2024). Methyl 5-methylpyrazine-2-carboxylate. Available at: [Link]

- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

- Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]

-

mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Available at: [Link]

-

NIST WebBook. (n.d.). Methylpyrazine-2-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl pyrazine-2-carboxylate. Available at: [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Available at: [Link]

Sources

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Buy Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 [smolecule.com]

- 6. nanoient.org [nanoient.org]

- 7. bendola.com [bendola.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 13. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylpyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl ester and a formyl (aldehyde) group. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyrazine core is a common scaffold in many biologically active compounds, and the presence of both an electron-withdrawing ester and a reactive aldehyde makes it a valuable building block for the synthesis of more complex molecules.[1][2][3] This guide provides a comprehensive overview of its molecular structure, molecular weight, and key chemical properties, offering insights for its application in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-formyl-2-pyrazinecarboxylate | [4] |

| CAS Number | 710322-57-9 | [4] |

| Chemical Formula | C₇H₆N₂O₃ | [4] |

| Molecular Weight | 166.14 g/mol | [4] |

| InChI Code | 1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 | [4] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Structural Analysis

The molecular structure consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. A methyl carboxylate group (-COOCH₃) is attached at the 2-position, and a formyl group (-CHO) is at the 5-position.

Caption: 2D structure of this compound.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.[6]

Predicted ¹H NMR Spectrum (in CDCl₃)

-

Pyrazine Protons: Two singlets are expected for the aromatic protons on the pyrazine ring. The proton at position 3, situated between two nitrogen atoms, would likely appear around δ 8.8-9.0 ppm. The proton at position 6, adjacent to the ester group, is expected to be slightly more shielded, appearing around δ 8.6-8.8 ppm.

-

Formyl Proton: The aldehyde proton should appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm.

-

Methyl Ester Protons: The three protons of the methyl group of the ester will give a singlet at approximately δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Carbonyl Carbons: The formyl carbon is expected around δ 190-195 ppm, and the ester carbonyl carbon should appear around δ 163-166 ppm.

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the δ 140-155 ppm range. The carbons attached to the substituents (C2 and C5) would be the most deshielded.

-

Methyl Ester Carbon: The carbon of the methyl group of the ester is anticipated to be the most shielded, appearing around δ 52-55 ppm.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through the controlled oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyrazine-2-carboxylate. This precursor is commercially available and can be synthesized via the esterification of 5-methylpyrazine-2-carboxylic acid.[7]

The oxidation of the methyl group to a formyl group can be a challenging transformation, as over-oxidation to the carboxylic acid is a common side reaction.[8][9] However, a number of modern organic synthesis methods can achieve this selectively.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Conceptual Outline

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 5-methylpyrazine-2-carboxylate in a suitable solvent, such as dioxane or dichloromethane.

-

Oxidant Addition: Add a selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Alternatively, manganese dioxide (MnO₂) can be effective for the oxidation of activated methyl groups. The reaction may require heating.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and to minimize the formation of the over-oxidized carboxylic acid byproduct.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the solid oxidant. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its two functional groups.

-

The Formyl Group: The aldehyde is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Aldol and Related Condensations: To form larger, more complex structures.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

-

-

The Methyl Ester: The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to an amide or other derivatives.[10]

Given the prevalence of the pyrazine scaffold in pharmaceuticals, this compound is a promising starting material for the synthesis of novel drug candidates.[1][2][3] Pyrazine derivatives have shown a wide range of biological activities, including use as anti-tuberculosis agents, diuretics, and anti-cancer agents.[11][12] The aldehyde functionality, in particular, allows for its incorporation into larger molecules through stable, covalent linkages, making it a valuable building block in fragment-based drug design and combinatorial chemistry.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental characterization data is not extensively available, its structure and properties can be reliably predicted. The presence of both a reactive aldehyde and a modifiable ester group on a biologically relevant pyrazine core makes it an attractive substrate for the development of new pharmaceuticals and functional materials. The synthetic route proposed herein offers a viable pathway for its preparation, enabling further investigation into its chemical and biological properties.

References

-

Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete. [Link]

- Google Patents.

-

Ahmad, Z., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Geshem. [Link]

-

Li, Y., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]

-

Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).[Link]

-

Al-Blewi, F. F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3724. [Link]

- Google Patents.

-

METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE. Five Chongqing Chemdad Co., Ltd. [Link]

-

Fassi, L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. [Link]

-

de Oliveira, A. B., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2902. [Link]

-

Methyl 5-methylpyrazine-2-carboxylate. ChemBK. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 710322-57-9 [sigmaaldrich.com]

- 5. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. technoarete.org [technoarete.org]

- 9. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 10. Buy Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-formylpyrazine-2-carboxylate

Abstract

Methyl 5-formylpyrazine-2-carboxylate (C₇H₆N₂O₃, CAS No. 710322-57-9) is a pivotal intermediate in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing ester and formyl groups on the pyrazine core, demand a precise and thorough analytical characterization. This guide provides an in-depth exploration of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted dataset for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, field-tested experimental protocol, a rigorous interpretation of the predicted data, and the underlying scientific rationale, offering researchers a validated framework for the synthesis and analysis of this key building block.

Introduction: The Significance of a Bifunctional Pyrazine Core

The pyrazine ring is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs. The title compound, this compound, serves as a versatile precursor, offering two distinct and reactive functional handles: an aldehyde (formyl group) and a methyl ester. The aldehyde is amenable to reductive amination, Wittig reactions, and various condensation chemistries, while the ester can be hydrolyzed or converted to amides. The strategic placement of these groups at the 2- and 5-positions, governed by the heteroaromatic electronics of the pyrazine ring, makes this molecule a cornerstone for building libraries of novel bioactive compounds.

Accurate spectroscopic characterization is non-negotiable; it serves as the ultimate validation of molecular identity and purity, ensuring the integrity of subsequent synthetic transformations and biological assays. This guide is structured to provide both the "how" (the protocol) and the "why" (the interpretation), empowering researchers to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, NMR confirms the substitution pattern and the integrity of the functional groups.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or internal standard (TMS: δ 0.00 ppm).

Predicted Data & Interpretation:

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | H (Formyl) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond. |

| ~9.4 | Singlet | 1H | H6 | This proton is adjacent to a ring nitrogen and ortho to the electron-withdrawing formyl group, causing significant deshielding. |

| ~9.2 | Singlet | 1H | H3 | This proton is adjacent to a ring nitrogen and ortho to the electron-withdrawing ester group, also causing strong deshielding. Its chemical shift is expected to be slightly different from H6 due to the different electronic influence of the ester vs. the aldehyde. |

| ~4.1 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

Causality Behind Experimental Choices:

-

A 400 MHz spectrometer provides excellent resolution for distinguishing between the two closely spaced aromatic protons (H3 and H6).

-

CDCl₃ is a standard, non-polar solvent that dissolves many organic compounds without interfering with most signals.

-

A relaxation delay of 2-5 seconds ensures full relaxation of the protons, allowing for accurate integration, which is critical for confirming the proton count of each signal.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse ('zgpg').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation with an exponential line broadening of ~1 Hz, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted Data & Interpretation:

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C (Formyl) | The carbonyl carbon of an aldehyde is characteristically found in this highly downfield region. |

| ~164 | C (Ester C=O) | The ester carbonyl carbon is also strongly deshielded, though typically found slightly upfield from an aldehyde carbon. |

| ~152 | C5 | This carbon is attached to the electron-withdrawing formyl group and is part of the heteroaromatic ring, leading to a downfield shift. |

| ~148 | C2 | Attached to the electron-withdrawing ester group, this carbon is also significantly deshielded. |

| ~147 | C6 | This aromatic CH carbon is deshielded by the adjacent nitrogen and the nearby formyl group. |

| ~145 | C3 | This aromatic CH carbon is deshielded by the adjacent nitrogen and the ester group. |

| ~54 | -OCH₃ | The methyl carbon of the ester group is an sp³ hybridized carbon attached to an electronegative oxygen, placing it in this typical range. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background scan (with no sample) and ratio the sample scan against it to produce the final absorbance or transmittance spectrum.

Predicted Data & Interpretation:

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H (pyrazine ring) |

| ~2850 & ~2750 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1710 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1550-1600 | Medium | C=N, C=C Stretch | Pyrazine Ring Vibrations |

| ~1250 | Strong | C-O Stretch | Asymmetric stretch of the ester |

Expert Insights: The presence of two distinct, strong carbonyl peaks is the most telling feature in the IR spectrum. The ester C=O typically appears at a higher frequency than the aldehyde C=O due to the resonance donation from the ester oxygen, which slightly reduces the double-bond character of the carbonyl. The weak but sharp peaks characteristic of the aldehyde C-H stretch (Fermi doublet) around 2850/2750 cm⁻¹ are highly diagnostic for the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a Liquid Chromatography (LC) system.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a soft ionization technique ideal for obtaining the molecular ion, while EI provides more extensive fragmentation.

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive ion mode is preferred as the pyrazine nitrogens can be readily protonated.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Predicted Data & Interpretation:

-

Molecular Formula: C₇H₆N₂O₃

-

Exact Mass: 166.0378 g/mol

-

Predicted Molecular Ion Peak (ESI+): [M+H]⁺ = m/z 167.0451

-

Predicted Molecular Ion Peak (EI): [M]⁺˙ = m/z 166.0378

Predicted Fragmentation Pathway (EI):

Caption: Predicted EI Mass Spectrometry fragmentation pathway for the molecule.

Interpretation of Fragmentation:

-

[M]⁺˙ at m/z 166: The molecular ion peak, confirming the molecular weight.

-

Loss of methoxy radical (-•OCH₃): A common fragmentation for methyl esters, leading to a prominent peak at m/z 135. This acylium ion is resonance-stabilized.

-

Loss of formyl radical (-•CHO): Cleavage of the aldehyde group results in a fragment at m/z 137.

-

Loss of the entire ester group (-•COOCH₃): This would lead to a fragment at m/z 107.

-

Further Fragmentation: The fragment at m/z 135 can further lose carbon monoxide (CO) to yield a fragment corresponding to the pyrazine cation at m/z 80.

Conclusion

This guide provides a comprehensive, predictive spectroscopic framework for the essential chemical intermediate, this compound. By detailing robust experimental protocols and interpreting the expected NMR, IR, and MS data through the lens of fundamental chemical principles, we offer a self-validating system for researchers. The provided tables, structural diagrams, and fragmentation pathways serve as a reliable reference for confirming the identity and purity of this compound, thereby ensuring the integrity of downstream applications in drug development and materials science.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Reich, H. J. Organic Chemistry Data - NMR Chemical Shifts. University of Wisconsin. [Link]

An In-depth Technical Guide to 5-acetylpyrazine-2-carboxylic acid: A Pyrazine Derivative of Pharmaceutical Interest

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of a specific pyrazine derivative, 5-acetylpyrazine-2-carboxylic acid (IUPAC name), with the molecular formula C7H6N2O3. This document delves into the compound's structural elucidation, synthesis, and characterization, and explores its potential in drug development based on the known bioactivities of related pyrazine structures. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of the pyrazine ring in a molecule can influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability. Several pyrazine-containing drugs are currently on the market, highlighting the therapeutic importance of this heterocyclic system. This guide focuses on a specific derivative, 5-acetylpyrazine-2-carboxylic acid, to provide a detailed understanding of its chemical and biological characteristics.

Structural Elucidation and Physicochemical Properties

The compound of interest, 5-acetylpyrazine-2-carboxylic acid, possesses a pyrazine ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 2-position.

IUPAC Name: 5-acetylpyrazine-2-carboxylic acid[3] Molecular Formula: C7H6N2O3[3] Molecular Weight: 166.13 g/mol [3] CAS Number: 118543-96-7[3]

A summary of its computed physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 166.13 g/mol | [3] |

| XLogP3 | -0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

The structure of 5-acetylpyrazine-2-carboxylic acid is depicted in the following diagram:

Caption: 2D structure of 5-acetylpyrazine-2-carboxylic acid.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route could involve the initial synthesis of a suitable precursor, such as 5-methylpyrazine-2-carboxylic acid, followed by oxidation of the methyl group to an acetyl group. Alternatively, a strategy involving the acylation of a pyrazine-2-carboxylic acid derivative could be employed.

The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazine derivatives.

Caption: Generalized workflow for the synthesis of pyrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrazine-2-Carboxamides

The following is a general protocol for the synthesis of pyrazine-2-carboxamides, which can be adapted for the synthesis of 5-acetylpyrazine-2-carboxylic acid derivatives.[6]

-

Acid Chloride Formation: Pyrazine-2-carboxylic acid is refluxed with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

-

Condensation: The pyrazine-2-carbonyl chloride is then reacted with a suitable nucleophile in the presence of a base (e.g., pyridine) to yield the desired amide derivative.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of 5-acetylpyrazine-2-carboxylic acid would rely on a combination of spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-12 ppm).[7] The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the acetyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to appear in the highly deshielded region of the spectrum (160-180 ppm).[7][8] The carbons of the pyrazine ring will also be deshielded due to the electronegative nitrogen atoms.[8][9]

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7]

-

A strong C=O stretching band for the carboxylic acid carbonyl, around 1710 cm⁻¹.[7]

-

A C=O stretching band for the acetyl ketone carbonyl, typically around 1680 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.[10][11][12]

3.3.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum of 5-acetylpyrazine-2-carboxylic acid would show a molecular ion peak (M+) corresponding to its molecular weight of 166.13 g/mol .[3] Fragmentation patterns can provide further structural information.

Potential Applications in Drug Development

While specific studies on the biological activity of 5-acetylpyrazine-2-carboxylic acid are limited, the extensive research on related pyrazine derivatives provides a strong basis for its potential in drug development.

Antimicrobial Activity

Pyrazine-2-carboxylic acid and its derivatives have shown significant antimicrobial activity.[4][5][13][14] These compounds are known to be effective against various strains of bacteria and fungi.[4][6] The mechanism of action is often related to the disruption of cellular processes essential for microbial survival. The presence of both a carboxylic acid and an acetyl group on the pyrazine ring of 5-acetylpyrazine-2-carboxylic acid may contribute to its potential as an antimicrobial agent.

Anticancer Activity

Numerous pyrazine derivatives have been investigated for their anticancer properties.[1][15][16][17][18] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The structural features of 5-acetylpyrazine-2-carboxylic acid make it a candidate for evaluation in anticancer drug discovery programs.

The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, which could be relevant for pyrazine derivatives.

Caption: A potential mechanism of action for anticancer pyrazine derivatives.

Conclusion and Future Directions

5-acetylpyrazine-2-carboxylic acid is a pyrazine derivative with significant potential for further investigation in the field of drug discovery. Its structural features, combining a carboxylic acid and an acetyl group on the pyrazine scaffold, suggest the possibility of interesting biological activities. Future research should focus on developing a robust and efficient synthesis for this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its antimicrobial and anticancer potential and to elucidate its mechanism of action. This technical guide serves as a starting point to encourage and facilitate further exploration of 5-acetylpyrazine-2-carboxylic acid and its derivatives as promising candidates for novel therapeutic agents.

References

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). ResearchGate. [Link]

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2012). International Journal of Pharmaceutical and Clinical Research, 4(1), 13-16.

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

-

Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). AIP Publishing. [Link]

-

5-Acetylpyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. (2018). ResearchGate. [Link]

- Dolezal, M., Jampilek, J., Osicka, Z., Kunes, J., Buchta, V., & Vichova, P. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105–1111.

- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Bulletin of Pharmaceutical Research, 14(1).

- Zuo, Z., Qian, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6882.

- Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed. [Link]

-

CID 11170962. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

5-Acetylpyrazine-2-carboxylic acid. (n.d.). Alchem Pharmtech. Retrieved January 7, 2026, from [Link]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2019). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Acetylpyrazine. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2019). Semantic Scholar. [Link]

-

FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. (2019). ResearchGate. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Semantic Scholar. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Acetylpyrazine-2-carboxylic acid | C7H6N2O3 | CID 45082593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 18. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Aroma: A Technical Guide to the Natural Occurrence and Discovery of Formyl Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Formyl Group

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are paramount to the flavor and aroma profiles of a vast array of thermally processed foods and are also integral to chemical signaling in the natural world. While much of the scientific literature is dedicated to alkyl- and acetylpyrazines, formyl pyrazines—those bearing a reactive aldehyde moiety—represent a less explored but equally significant subclass. Their inherent reactivity and potent sensory characteristics make them crucial contributors to the complex tapestry of natural aromas and pivotal players in biological interactions. This guide aims to illuminate the current state of knowledge surrounding these fascinating molecules.

Part 1: Natural Occurrence: A Subtle Presence in the Global Larder and Beyond

Formyl pyrazines, while not as ubiquitously documented as other pyrazine derivatives, have been identified in specific natural sources, often contributing to unique and potent aroma profiles.

In Thermally Processed Foods

The Maillard reaction and Strecker degradation are the primary pathways for pyrazine formation during the heating of foodstuffs. While these reactions readily produce a plethora of alkyl and acetyl pyrazines, the formation of formyl pyrazines is more nuanced.

-

Roasted and Baked Goods: The high temperatures involved in roasting coffee and baking bread provide the necessary energy for the complex reactions that can lead to formyl pyrazine formation. While less abundant than their alkylated cousins, their presence, even in trace amounts, can significantly impact the overall aroma profile, contributing to nutty and roasted notes.

-

Cocoa and Chocolate: The roasting of cocoa beans is a critical step in chocolate production, where a complex array of pyrazines is generated. 2-Acetylpyrazine was first discovered in cocoa in 1964, and while formyl pyrazines are less commonly reported, the precursor molecules and reaction conditions are suitable for their formation.[1]

In the Plant Kingdom

Beyond the realm of heated foods, formyl pyrazines have been identified as naturally occurring constituents in certain plants.

-

Herbal Sources: Notably, pyrazine-2-carbaldehyde has been found in the herbs of Asarum sieboldii Miq., a plant used in traditional medicine.[1] This discovery underscores the importance of exploring the biosynthesis of these compounds outside of thermal processing.

In Insect Chemical Ecology

Pyrazines are well-established as semiochemicals in the insect world, serving as alarm pheromones, trail markers, and components of defensive secretions. While specific examples of formyl pyrazines in this context are not as extensively documented as alkylpyrazines, the chemical diversity of insect semiochemicals suggests they may play a role yet to be fully elucidated. The study of insect chemical communication is a promising area for the discovery of novel formyl pyrazine structures and functions.

Part 2: The Path to Discovery and Synthesis

The history of formyl pyrazines is intertwined with the broader exploration of pyrazine chemistry. Their synthesis, crucial for confirmation of natural structures and for use as analytical standards, has been approached through various chemical strategies.

Historical Context

The first synthesis of a pyrazine compound was reported in the 19th century, but it was the mid-20th century, with the advent of modern analytical techniques, that the importance of pyrazines in food flavor was truly appreciated. The discovery of 2-acetylpyrazine in cocoa in 1964 marked a significant milestone in understanding the flavor chemistry of roasted foods.[1] The specific discovery of naturally occurring formyl pyrazines is less clearly documented, often being identified as minor components in complex volatile mixtures.

Chemical Synthesis of Formyl Pyrazines

The targeted synthesis of formyl pyrazines, particularly pyrazine-2-carbaldehyde, is essential for their study. Several synthetic routes have been established:

-

Oxidation of 2-Methylpyrazine: A direct and common method involves the oxidation of the readily available 2-methylpyrazine.[2] This transformation can be achieved using various oxidizing agents.

-

Oxidation of Pyrazin-2-ylmethanol: Another efficient route is the oxidation of pyrazin-2-ylmethanol.[2]

-

Reduction of Pyrazine-2-Carboxylic Acid Esters: A controlled reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate, can also yield pyrazine-2-carbaldehyde.[2]

Part 3: Biosynthesis: Nature's Synthetic Machinery

The biosynthesis of pyrazines in microorganisms is an area of active research, offering a "green" alternative to chemical synthesis. While the pathways for alkylpyrazines are becoming better understood, the specific enzymatic steps leading to formyl pyrazines are still largely hypothetical.